molecular formula C14H23N3O5S B2847573 4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2310123-33-0

4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2847573
CAS No.: 2310123-33-0
M. Wt: 345.41
InChI Key: WEALANPKHSFZDM-UHFFFAOYSA-N
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Description

4-ethyl-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C14H23N3O5S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nootropic Activity

A study on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, including structures similar to the queried compound, explored their potential for nootropic activity. These compounds were synthesized through complex chemical reactions involving carboxamides and tested for their cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).

Chemical Synthesis Methodologies

The preparation of crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, a compound with structural similarities to the queried molecule, was achieved in high yield through a novel method that avoids the use of hazardous chlorinating agents. This synthesis method is advantageous for its mild conditions and clean reaction profile, indicating the potential for safer and more efficient synthetic routes in pharmaceutical chemistry (Wei et al., 2008).

Pharmacological Evaluation

Research on the design, synthesis, and pharmacological evaluation of structurally novel 5-HT3 receptor antagonists, including 3-ethoxyquinoxalin-2-carboxamides, showcases the approach toward discovering new antidepressants. The pharmacological activity was assessed using the 5-HT3 receptor antagonism model, highlighting the importance of structural innovation in developing new therapeutic agents (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial Activity

The synthesis and biological evaluation of new pyridine derivatives, including their antimicrobial activity, were conducted. This research underlines the ongoing search for new antimicrobial agents amidst rising antibiotic resistance, emphasizing the relevance of novel chemical entities in addressing global health challenges (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

4-ethyl-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-2-16-4-5-17(12(20)11(16)19)13(21)15-9-14(22-7-6-18)3-8-23-10-14/h18H,2-10H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEALANPKHSFZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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